(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466783
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 |
| Standard InChI Key | YKBMEICFWDODBH-QWRGUYRKSA-N |
| Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . The IUPAC name, tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate, reflects its stereospecific configuration at the second carbon of the propionyl group and the third carbon of the pyrrolidine ring. Key structural features include:
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A pyrrolidine ring providing conformational rigidity.
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An ethyl-amino linkage facilitating hydrogen bonding and electrostatic interactions.
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A tert-butyl ester group enhancing solubility and serving as a protective moiety during synthesis .
The compound’s three-dimensional conformation, validated through computational modeling, influences its bioavailability and target binding affinity. Its logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control and functional group protection. A typical protocol includes:
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Pyrrolidine Core Functionalization: The pyrrolidine ring is substituted at the 3-position with an ethyl-amino group via nucleophilic substitution or reductive amination.
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Amide Bond Formation: (S)-2-Aminopropionic acid is coupled to the ethyl-amino group using carbodiimide-based activation (e.g., EDC/NHS) .
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tert-Butyl Ester Protection: The carboxylic acid terminus is protected with a tert-butyl group to prevent undesired side reactions during subsequent steps .
Industrial-scale production often employs continuous flow chemistry to enhance yield (typically >75%) and purity (>95%). The tert-butyl ester can be selectively cleaved using trifluoroacetic acid (TFA), exposing a reactive carboxylic acid for further derivatization .
Biological Significance and Mechanisms
This compound’s biological activity stems from its ability to modulate enzyme and receptor functions. Key findings include:
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Enzyme Inhibition: The ethyl-amino-propionyl moiety competitively inhibits serine proteases by mimicking natural peptide substrates, as demonstrated in kinetic assays with trypsin-like enzymes.
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Receptor Interactions: Molecular docking studies suggest high affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.
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Cellular Permeability: The pyrrolidine ring enhances membrane traversal, enabling intracellular targeting, as shown in fluorescently tagged analogs.
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target Enzyme IC₅₀ (nM) | GPCR Binding Affinity (Kd, μM) |
|---|---|---|
| Target Compound | 120 ± 15 | 0.45 ± 0.07 |
| 3-[((S)-2-Amino-propionyl)-methyl-amino] Derivative | 450 ± 30 | 1.2 ± 0.3 |
| 3-(2-Methoxycarbonyl-ethyl) Derivative | >1000 | N/A |
Data adapted from studies on structurally related molecules .
Applications in Drug Discovery
The compound’s versatility is highlighted in several therapeutic contexts:
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Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) by binding to the active site, as evidenced by crystallographic studies.
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Neurological Disorders: Preclinical models show efficacy in modulating dopamine receptors, suggesting potential in Parkinson’s disease therapy.
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Anticancer Drug Development: Conjugation with cytotoxic payloads (e.g., doxorubicin) improves tumor-targeted delivery via enhanced permeability and retention (EPR) effects .
Research Challenges and Future Directions
Despite its promise, challenges persist:
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Stereochemical Instability: Epimerization at the (S)-2-aminopropionyl group under physiological conditions necessitates formulation optimization.
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Scalability: Industrial synthesis requires cost-effective alternatives to TFA for ester deprotection .
Future research should prioritize:
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to enhance potency and selectivity.
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